Cas no 898767-07-2 (2-(1,3-Dioxolan-2-ylmethyl)benzoic acid)
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
- 2,6-DIAMINOQUINAZOLINE
- DTXSID20645376
- MFCD07700149
- 2-(1,3-DIOXOLAN-2-YLMETHYL)BENZOICACID
- AKOS016022831
- 898767-07-2
- 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
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- MDL: MFCD07700149
- Inchi: 1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13)
- InChI Key: IIGRZABTBRLTRK-UHFFFAOYSA-N
- SMILES: O1CCOC1CC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 208.07400
- Monoisotopic Mass: 208.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.76000
- LogP: 1.30020
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207292-1g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid |
898767-07-2 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 207292-2g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid |
898767-07-2 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207292-5g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid |
898767-07-2 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| Matrix Scientific | 087033-1g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, 97% |
898767-07-2 | 97% | 1g |
$385.00 | 2023-09-10 | |
| Matrix Scientific | 087033-2g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, 97% |
898767-07-2 | 97% | 2g |
$614.00 | 2023-09-10 | |
| Matrix Scientific | 087033-5g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, 97% |
898767-07-2 | 97% | 5g |
$1412.00 | 2023-09-10 | |
| Chemenu | CM298000-1g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid |
898767-07-2 | 95% | 1g |
$381 | 2023-02-16 | |
| Ambeed | A756304-1g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid |
898767-07-2 | 95+% | 1g |
$385.0 | 2025-04-15 | |
| abcr | AB367293-1 g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, 97%; . |
898767-07-2 | 97% | 1 g |
€748.70 | 2023-07-19 | |
| abcr | AB367293-2 g |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, 97%; . |
898767-07-2 | 97% | 2 g |
€1,209.10 | 2023-07-19 |
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Suppliers
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
Introduction to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid (CAS No. 898767-07-2) and Its Emerging Applications in Chemical Biology
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, identified by the chemical abstracts service number 898767-07-2, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This benzoic acid derivative is characterized by a 1,3-dioxolan moiety attached to the benzoyl group, which imparts distinct electronic and steric properties. The presence of this cyclic ether functionality not only influences the compound's solubility and bioavailability but also opens up diverse possibilities for its application in drug discovery and molecular recognition.
The 1,3-dioxolan ring is a well-known scaffold in medicinal chemistry, often employed to enhance metabolic stability and binding affinity. In the context of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, this moiety serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. Recent studies have highlighted the potential of this compound as a tool for investigating enzyme inhibition and receptor binding mechanisms. For instance, its structural motif has been explored in the development of inhibitors targeting metalloproteinases, which are implicated in various pathological processes, including cancer and inflammation.
One of the most compelling aspects of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is its versatility in chemical modifications. The benzoic acid core provides a platform for further functionalization, allowing chemists to tailor the compound's properties for specific applications. Researchers have leveraged this flexibility to synthesize analogs with enhanced binding affinity or altered pharmacokinetic profiles. For example, derivatization at the carboxylic acid group has been used to develop prodrugs that exhibit improved solubility and bioavailability upon administration.
The 1,3-dioxolan ring itself has been studied extensively for its ability to modulate molecular interactions. This cyclic ether can engage in hydrogen bonding and hydrophobic interactions with biological targets, making it an attractive feature for designing selective ligands. In particular, studies have demonstrated that derivatives of this scaffold can exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The structural features of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid have been exploited to develop novel inhibitors with promising therapeutic potential.
Recent advances in computational chemistry have further accelerated the discovery and optimization of compounds like 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid. Molecular modeling techniques have been employed to predict binding affinities and identify optimal conformations for drug-receptor interactions. These computational approaches have complemented experimental efforts by providing insights into the structural requirements for effective binding. As a result, researchers are now able to design more targeted derivatives with improved pharmacological properties.
In addition to its applications in drug discovery, 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid has found utility in other areas of chemical biology. Its ability to serve as a probe for studying enzyme mechanisms has made it valuable in biochemical research. For instance, it has been used to investigate the catalytic activity of metalloproteinases by monitoring changes in fluorescence upon binding. This has provided critical insights into enzyme function and has aided in the development of more effective inhibitors.
The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid presents an interesting challenge due to the need to introduce both the benzoic acid and dioxolan moieties with high precision. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing production costs and improving scalability. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework. These innovations have made it feasible to produce larger quantities of the compound for both research and commercial purposes.
The future prospects for 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are promising, with ongoing research exploring new applications and derivatives. As our understanding of biological systems continues to evolve, so too will the demand for innovative compounds like this one. Whether used as a lead compound in drug discovery or as a tool for biochemical investigation, 898767-07-2 represents a significant contribution to the field of chemical biology.
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